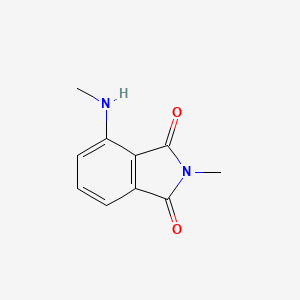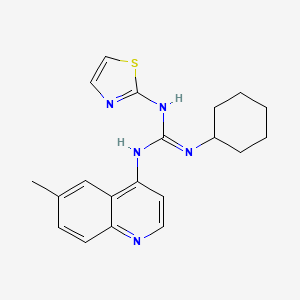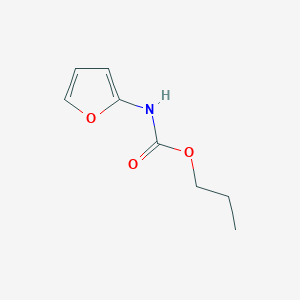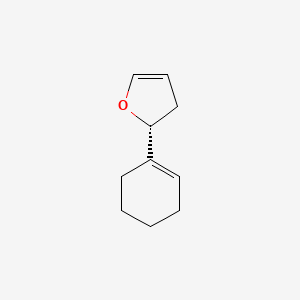![molecular formula C10H11ClO4 B12895383 2-(Chloromethyl)-5-[(oxolan-2-yl)oxy]-4H-pyran-4-one CAS No. 90376-16-2](/img/structure/B12895383.png)
2-(Chloromethyl)-5-[(oxolan-2-yl)oxy]-4H-pyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-5-((tetrahydrofuran-2-yl)oxy)-4H-pyran-4-one is an organic compound that features a pyranone ring substituted with a chloromethyl group and a tetrahydrofuran-2-yl-oxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-((tetrahydrofuran-2-yl)oxy)-4H-pyran-4-one typically involves the following steps:
Formation of the Pyranone Ring: The pyranone ring can be synthesized through an aldol condensation reaction involving appropriate precursors.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions using reagents such as formaldehyde and hydrochloric acid.
Attachment of the Tetrahydrofuran-2-yl-oxy Group: This step involves the reaction of the pyranone intermediate with tetrahydrofuran-2-ol under suitable conditions to form the desired ether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-5-((tetrahydrofuran-2-yl)oxy)-4H-pyran-4-one can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyranone ring and the tetrahydrofuran moiety.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the pyranone ring or the tetrahydrofuran moiety.
Hydrolysis Products: The corresponding alcohols and acids.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-5-((tetrahydrofuran-2-yl)oxy)-4H-pyran-4-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-5-((tetrahydrofuran-2-yl)oxy)-4H-pyran-4-one involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The tetrahydrofuran-2-yl-oxy group may enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one: Lacks the tetrahydrofuran-2-yl-oxy group.
5-((Tetrahydrofuran-2-yl)oxy)-4H-pyran-4-one: Lacks the chloromethyl group.
Propiedades
Número CAS |
90376-16-2 |
|---|---|
Fórmula molecular |
C10H11ClO4 |
Peso molecular |
230.64 g/mol |
Nombre IUPAC |
2-(chloromethyl)-5-(oxolan-2-yloxy)pyran-4-one |
InChI |
InChI=1S/C10H11ClO4/c11-5-7-4-8(12)9(6-14-7)15-10-2-1-3-13-10/h4,6,10H,1-3,5H2 |
Clave InChI |
YHXMOHVCXZYMPB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)OC2=COC(=CC2=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


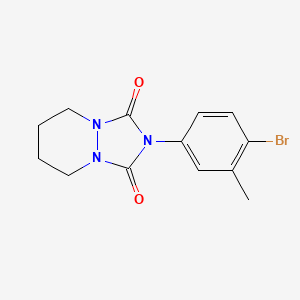
![Benzamide, 2-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-](/img/structure/B12895308.png)
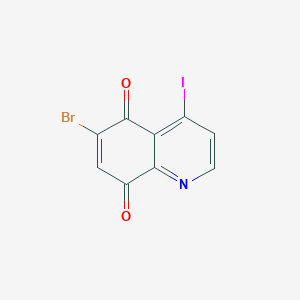

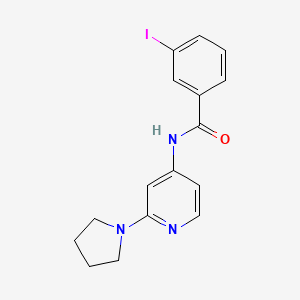
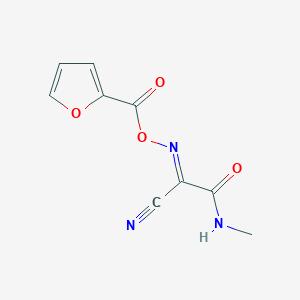
![1-Phenyl-N-[(2H-pyrrol-2-ylidene)methyl]methanamine](/img/structure/B12895337.png)
